1-(6-Methylpyridin-2-yl)pentan-1-amine
Description
Significance of Pyridylalkylamine Scaffolds in Modern Chemical Research
Pyridylalkylamine scaffolds are a class of organic molecules that have garnered substantial attention in medicinal chemistry and materials science. rsc.orgnih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties, basicity, and the ability to form hydrogen bonds. rsc.orgpharmaguideline.com These characteristics make it a "privileged scaffold," meaning it is a structural motif that is recurrent in biologically active compounds, including numerous FDA-approved drugs. rsc.orgnih.gov
The incorporation of an alkylamine side chain to the pyridine ring adds conformational flexibility and a basic nitrogen center, which can be crucial for interactions with biological targets such as enzymes and receptors. researchgate.net The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties. researchgate.net Consequently, pyridylalkylamine derivatives are investigated for a wide array of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents. nih.gov
Contextualizing 1-(6-Methylpyridin-2-yl)pentan-1-amine within Heterocyclic Amine Chemistry
Heterocyclic amines are a vast and diverse class of compounds characterized by a cyclic structure containing at least one heteroatom, typically nitrogen, and an amine group. wikipedia.org This structural class is fundamental in nature, forming the basis for essential biomolecules like nucleobases and many vitamins. nih.gov In synthetic chemistry, heterocyclic amines are pivotal building blocks for pharmaceuticals and agrochemicals. researchgate.net
This compound belongs to the sub-class of 6-methylpyridin-2-yl amines. The presence of the methyl group on the pyridine ring can influence the compound's steric and electronic properties, potentially affecting its reactivity and biological activity. The pentan-1-amine side chain provides a flexible lipophilic segment and a primary amine, which can participate in various chemical reactions and biological interactions. While the general reactivity of 2-aminopyridines is well-established, allowing for further functionalization, specific data for the title compound is not available. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-3-4-7-10(12)11-8-5-6-9(2)13-11/h5-6,8,10H,3-4,7,12H2,1-2H3 |
InChI Key |
ILLLXPYLOQKQTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC(=N1)C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 6 Methylpyridin 2 Yl Pentan 1 Amine and Analogous Structures
Catalytic Reductive Amination Routes
Catalytic reductive amination has emerged as a powerful and atom-economical method for the synthesis of amines from carbonyl compounds. This section details various approaches within this strategy for the formation of C-N bonds in pyridylalkylamine synthesis.
Homogeneous Transition Metal Catalysis in C-N Bond Formation
Homogeneous transition metal catalysis offers a versatile platform for the synthesis of pyridylalkylamines. Soluble catalysts, particularly those based on transition metals, often operate under milder conditions than their heterogeneous counterparts, contributing to energy conservation and efficient resource utilization. nih.gov Ruthenium-based catalysts, in particular, have demonstrated significant promise in this area.
A notable example is the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines utilizing a simple ruthenium chiral catalyst, Ru(OAc)₂{(S)-binap}. nih.gov In this system, with ammonium trifluoroacetate serving as the nitrogen source, a variety of chiral primary amines corresponding to the ketone substrates have been synthesized in excellent enantioselectivities and yields. nih.gov This approach represents a direct route for the synthesis of chiral amines from ketones, a significant advancement over traditional multi-step procedures. nih.gov
The reaction typically proceeds under a hydrogen gas pressure of 0.8 MPa, which is considered operationally friendly from an industrial perspective. rsc.org The choice of solvent is crucial, with tetrahydrofuran (THF) being identified as optimal for achieving good conversion and amine selectivity. rsc.org Alcohols, such as methanol, ethanol, and 2-propanol, have been found to be less suitable, leading to the formation of lipophilic byproducts. rsc.org
| Catalyst | Nitrogen Source | Solvent | Pressure (H₂) | Outcome | Reference |
| Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate | THF | 0.8 MPa | Excellent enantioselectivity and conversion | nih.govrsc.org |
| Ru(OAc)₂{(S)-binap} | Ammonium acetate | THF | 0.8 MPa | Lower enantioselectivity | rsc.org |
| Ru(OAc)₂{(S)-binap} | Ammonium salicylate | THF | 0.8 MPa | Lower enantioselectivity | rsc.org |
Development of Enantioselective Reductive Amination Protocols
The development of enantioselective protocols for reductive amination is of paramount importance due to the prevalence of chiral amines in bioactive molecules. nih.gov Metal-catalyzed enantioselective reductive amination (ERA) of ketones with ammonium salts or ammonia provides a direct pathway to these valuable compounds. nih.gov
Significant progress has been made in the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. A highly effective method has been disclosed, yielding chiral primary amines with enantiomeric excesses ranging from 94.6% to over 99.9%. nih.govresearchgate.net This has been achieved using the commercially available and relatively inexpensive chiral catalyst, Ru(OAc)₂{(S)-binap}. nih.govresearchgate.net The reaction demonstrates that the 6-substituted functional groups on the pyridine (B92270) ring may assist the ruthenium catalyst in promoting the asymmetric reaction. rsc.org
This methodology offers a significant advantage over conventional methods, which often involve a multi-step process of forming a protected imine, followed by asymmetric hydrogenation and deprotection. nih.gov The direct approach is more efficient and atom-economical.
| Substrate | Catalyst | Enantiomeric Excess (ee) | Reference |
| 2-acetyl-6-methoxypyridine | Ru(OAc)₂{(S)-binap} | >99.9% | nih.gov |
| 2-acetyl-6-chloropyridine | Ru(OAc)₂{(S)-binap} | 99.5% | nih.gov |
| 2-acetyl-6-fluoropyridine | Ru(OAc)₂{(S)-binap} | 98.9% | nih.gov |
Substrate Scope and Limitations in Pyridylalkylamine Synthesis
The substrate scope of catalytic reductive amination for the synthesis of pyridylalkylamines has been explored. The aforementioned Ru-catalyzed direct asymmetric reductive amination has been successfully applied to a variety of ketone substrates, including 2-acetyl-6-substituted pyridines, β-keto esters, and β-keto amides. nih.govresearchgate.net
Specifically for 2-acetyl-6-substituted pyridines, a range of substituents at the 6-position are well-tolerated. However, substrates lacking a substituent at the 6-position on the pyridine ring, or 2-pyridone derivatives, showed no reaction under the optimized conditions. rsc.org This suggests a crucial role of the 6-substituent in the catalytic cycle.
A key limitation of the reported high-yield, high-enantioselectivity methods is the use of an ammonium salt as the nitrogen source, which leads to the formation of primary amines with an ethyl group attached to the pyridine ring (from the acetyl group of the starting material). To synthesize the target compound, 1-(6-methylpyridin-2-yl)pentan-1-amine, this specific protocol would require modification, such as the use of pentylamine as the amine source. While the general principles of reductive amination support this possibility, specific studies on the use of longer-chain primary amines with 2-acetyl-6-methylpyridine under these catalytic conditions are not extensively detailed in the reviewed literature.
C-N Coupling Strategies in Aminopyridine Synthesis
Cross-coupling reactions provide an alternative and powerful approach to the synthesis of aminopyridines, including the target molecule this compound. These methods typically involve the reaction of a halopyridine with an amine.
Nucleophilic Substitution Reactions with Halopyridines
Nucleophilic aromatic substitution (SNAr) reactions of halopyridines offer a direct route to aminopyridines. The reactivity of halopyridines towards nucleophilic substitution is influenced by the nature of the halogen and the position of substitution on the pyridine ring. Generally, the leaving group ability follows the order F > Cl ≈ Br > I in activated aryl systems.
The synthesis of 2-anilinopyrimidines has been achieved through the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with various anilines under microwave conditions. While this demonstrates the feasibility of displacing a halogen from a nitrogen-containing heterocycle with an amine, the conditions can be harsh and require long reaction times in some cases. The substitution of a halogen atom in 2-aminopyrimidines by alkyl- or arylamines often occurs under acidic conditions, which can be a disadvantage.
For the synthesis of this compound, this would involve the reaction of a 2-halo-6-methylpyridine (e.g., 2-chloro-6-methylpyridine or 2-bromo-6-methylpyridine) with pentylamine. The success of this reaction would depend on the specific reaction conditions, including solvent, temperature, and the potential use of a base to neutralize the hydrogen halide formed.
Palladium-Catalyzed Amination Approaches
Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of aryl and heteroaryl amines. These reactions offer a milder and more general alternative to traditional nucleophilic substitution.
Efficient conversions for the amination of 6-bromo- and 6-chloropurine ribonucleosides with aryl amines have been achieved using a catalytic system of Pd(OAc)₂ with the Xantphos ligand and Cs₂CO₃ as the base in toluene at 100 °C. rsc.orgresearchgate.net Reactions involving the bromo derivatives could be performed with a lower catalyst loading (5 mol % Pd(OAc)₂) compared to the chloro analogues, which required a higher loading (10 mol % Pd(OAc)₂). rsc.org
This methodology could be adapted for the synthesis of this compound by coupling 2-bromo-6-methylpyridine or 2-chloro-6-methylpyridine with pentylamine. The choice of palladium precursor, ligand, base, and solvent would be critical for achieving high yields. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for facilitating the reductive elimination step and preventing β-hydride elimination, which can be a competing pathway with alkylamines.
| Halide Substrate | Catalyst System | Conditions | Outcome | Reference |
| 6-bromopurine nucleoside | 5 mol % Pd(OAc)₂ / 7.5 mol % Xantphos, Cs₂CO₃ | Toluene, 100 °C | Efficient conversion | rsc.org |
| 6-chloropurine nucleoside | 10 mol % Pd(OAc)₂ / 15 mol % Xantphos, Cs₂CO₃ | Toluene, 100 °C | Good product yields | rsc.org |
Multi-Component Reactions for the Assembly of Pyridyl Amine Frameworks
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as high atom economy, reduced reaction times, and operational simplicity. nih.govbohrium.com These reactions combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and purification steps. For the assembly of pyridyl amine frameworks, several MCRs are particularly relevant.
One of the most well-established MCRs for pyridine synthesis is the Hantzsch reaction, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. acsgcipr.orgijarsct.co.in While this method classically produces dihydropyridines that require a subsequent oxidation step, modern variations have been developed to yield the aromatic pyridine ring directly. acsgcipr.org Another prominent approach is the Bohlmann-Rahtz pyridine synthesis, which constructs the pyridine ring from enamines and alkynyl ketones, offering a different pathway to functionalized pyridines. acsgcipr.org
Recent research has focused on developing novel MCRs that provide access to a wider range of substituted pyridines under greener conditions. For example, one-pot, four-component reactions using microwave irradiation have been shown to produce highly functionalized pyridines in excellent yields (82%–94%) and significantly reduced reaction times (2–7 minutes) compared to conventional heating methods. nih.govacs.org These methods often utilize environmentally benign solvents like ethanol, further enhancing their green credentials. nih.govacs.org
A novel three-component coupling reaction involving 2-aminoazines, aldehydes, and diazo-compounds has been developed to produce polyfunctional β-amino-α-diazo-compounds, which serve as versatile scaffolds for further transformations into valuable heterocyclic molecules. nih.gov The application of these MCR principles could be envisioned for the synthesis of this compound by strategically choosing starting materials that incorporate the 6-methylpyridine core and the pentylamine side chain.
| Reaction Name | Components | Key Features | Citation |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Forms dihydropyridine intermediate; versatile for various substitutions. | mdpi.comacsgcipr.orgijarsct.co.in |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynyl ketone | Directly yields substituted pyridines. | acsgcipr.org |
| One-Pot, Four-Component Reaction | Aldehyde, Active methylene compound, Ketone/Acetyl derivative, Ammonium acetate | High yields, short reaction times (microwave-assisted), environmentally friendly. | nih.govacs.org |
| Three-Component Coupling | 2-Aminoazine, Aldehyde, Diazo-compound | Produces polyfunctional intermediates for diverse heterocycles. | nih.gov |
Chemo- and Regioselective Synthesis of Pyridyl-Substituted Amines
Achieving specific substitution patterns on the pyridine ring is a significant challenge in synthetic chemistry. For a molecule like this compound, it is crucial to control the regiochemistry to introduce the pentylamine group at the C2 position, adjacent to the nitrogen atom and ortho to the methyl group.
Various strategies have been developed to achieve high chemo- and regioselectivity. One powerful approach involves the use of 1-alkynyl imines as key intermediates. These can be generated in situ through a highly selective multicomponent reaction and then participate in aza-Diels–Alder reactions to furnish polysubstituted pyridines with excellent control over the substituent placement. acs.orgnih.gov This method allows for the synthesis of a wide variety of pyridines with structural diversity. acs.orgnih.gov
Another long-standing challenge has been the direct C-4 alkylation of pyridines without affecting other positions. Recent advancements have introduced the use of a simple maleate-derived blocking group. This group temporarily blocks the C2 and C6 positions of the pyridine ring, enabling exquisite control for Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.gov While this particular method targets C-4, the principle of using blocking groups is a valuable strategy that could be adapted to direct functionalization to other positions.
The synthesis of specific pyridyl amines can also be achieved through multi-step sequences involving pyridinium N-(2′-azinyl)aminides. This classical approach allows for regioselective alkylation on the exocyclic nitrogen, followed by N-N bond reduction to yield 2-alkylaminoazines. researchgate.net This strategy is advantageous as it is compatible with nucleophile-sensitive groups on the azine ring and does not require strong bases. researchgate.net
| Method | Description | Key Advantage | Citation |
| 1-Alkynyl Imine Intermediates | In-situ formation via MCR followed by aza-Diels-Alder reaction. | High chemo- and regioselectivity for polysubstituted pyridines. | acs.orgnih.gov |
| C-4 Alkylation with Blocking Groups | Use of a maleate-derived group to block C2/C6 positions, directing alkylation to C4. | Exquisite regiocontrol for a traditionally difficult transformation. | nih.gov |
| Pyridinium N-(2′-Azinyl)aminides | Regioselective alkylation on an exocyclic nitrogen followed by N-N bond cleavage. | Compatible with sensitive functional groups; avoids strong bases. | researchgate.net |
| Tandem Cyclization | Utilizing 5-exo-dig or 6-endo-dig cyclizations of alkynyl aldehydes. | Efficient construction of complex fused ring systems with good functional group tolerance. | nih.gov |
Considerations in Large-Scale and Sustainable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production necessitates a focus on sustainability, cost-effectiveness, and safety. Green chemistry principles are increasingly integral to the development of modern synthetic processes for pyridine derivatives. nih.govijarsct.co.in
Key aspects of sustainable synthesis include:
Green Solvents: Utilizing environmentally friendly solvents, such as water or ethanol, or developing solvent-free reaction conditions to minimize volatile organic compound (VOC) emissions. nih.govbohrium.com
Catalysis: Employing recyclable catalysts, such as certain metal-catalyzed systems, to reduce waste and cost. bohrium.com The development of metal-free catalytic systems is also a significant area of research. bohrium.com
Energy Efficiency: Using energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govacsgcipr.org Flow chemistry in continuous flow microwave reactors also offers a scalable and efficient alternative. acsgcipr.org
Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. nih.govacsgcipr.org
The synthesis of pyridine bases from renewable resources like glycerol is an area of active research, representing a significant step towards a more sustainable chemical industry. researchgate.net Catalytic processes are being developed to convert glycerol, a byproduct of biodiesel production, into acrolein, which can then be used to synthesize pyridine and its derivatives. researchgate.net Such bio-based routes offer a promising alternative to traditional petroleum-derived feedstocks.
For large-scale production, safety is paramount. One-pot or "all-in" reactions, while efficient, require careful safety studies before scale-up, especially when using high-energy starting materials like alkynes and alkenes. acsgcipr.org The development of robust and scalable purification methods is also critical for ensuring the final product meets the required purity standards for its intended application.
Theoretical and Computational Chemistry of 1 6 Methylpyridin 2 Yl Pentan 1 Amine Systems
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular geometries, electronic distributions, and orbital interactions.
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. iau.ir By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 1-(6-Methylpyridin-2-yl)pentan-1-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. For instance, in the related molecule 6-Methylpyridin-2-amine, the endocyclic angles of the pyridine (B92270) ring are in the range of 118.43° to 122.65°. nih.govresearchgate.net Similar calculations for this compound would reveal the specific bond parameters for its unique structure, including the orientation of the pentan-1-amine side chain relative to the methylpyridine ring.
Beyond structural parameters, DFT is instrumental in calculating various electronic properties. These include the distribution of electrostatic potential, dipole moment, and atomic charges. This information is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)
| Parameter | Value |
| C-N (Pyridine Ring) Bond Length | ~1.34 Å |
| C-C (Pyridine Ring) Bond Length | ~1.39 Å |
| C-N (Amine) Bond Length | ~1.47 Å |
| C-C (Pentyl Chain) Bond Length | ~1.54 Å |
| Pyridine Ring Planarity | Nearly Planar |
Note: This table is illustrative and represents typical values that would be obtained from DFT calculations.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the amine group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These are hypothetical energy values to illustrate the concept of FMO analysis.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides invaluable insights into the pathways of chemical reactions by allowing for the modeling of reaction mechanisms and the characterization of transition states. For reactions involving this compound, such as its synthesis or its interaction with biological targets, computational modeling can elucidate the step-by-step process of bond breaking and formation.
By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. Along this path, the transition state, which is the point of highest energy, can be located and its structure determined. The energy of the transition state is crucial for calculating the activation energy of the reaction, which in turn determines the reaction rate. These calculations can help in optimizing reaction conditions to improve yields and reduce byproducts.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Theoretical vibrational frequencies obtained from DFT calculations can be correlated with the peaks observed in experimental IR and Raman spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the chemical environment of each atom. For instance, studies on related aminopyridine derivatives have shown good agreement between theoretical and experimental vibrational spectra. researchgate.net
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Experimental Observation |
| FT-IR | C-H stretch (methyl) ~2950 cm⁻¹ | Peak at 2955 cm⁻¹ |
| ¹H NMR | Pyridine-H chemical shift ~7.5 ppm | Signal at 7.48 ppm |
| ¹³C NMR | Pyridine-C chemical shift ~150 ppm | Resonance at 149.7 ppm |
Note: This table provides hypothetical data to demonstrate the correlation between predicted and experimental values.
In Silico Screening and Design of Novel Ligand Architectures
In silico screening and computational drug design are powerful tools in the development of new therapeutic agents. nih.gov These methods utilize the three-dimensional structure of a biological target, such as an enzyme or a receptor, to identify or design molecules that can bind to it with high affinity and specificity.
Given the presence of a pyridine ring and an amine group, this compound could serve as a scaffold for the design of novel ligands. Computational techniques like molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives to various biological targets. researchgate.netnih.gov By systematically modifying the structure of the parent molecule in silico and evaluating the binding of the resulting virtual compounds, researchers can prioritize the synthesis of the most promising candidates. This approach significantly accelerates the drug discovery process by reducing the time and cost associated with traditional screening methods. The insights gained from such studies can guide the development of new ligands with improved potency and selectivity.
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
No published data available for 1-(6-Methylpyridin-2-yl)pentan-1-amine.
X-ray Diffraction for Single Crystal and Powder Structure Determination
No published data available for this compound.
Mass Spectrometry Techniques in Mechanistic Studies and Product Analysis
No published data available for this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Studies
No published data available for this compound.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Studies
No published data available for this compound.
Future Research Directions and Potential for Emerging Chemical Technologies
Development of Next-Generation Chiral Catalysts
The molecular architecture of 1-(6-methylpyridin-2-yl)pentan-1-amine, featuring a stereogenic center adjacent to a nitrogen-containing heterocycle, makes it an excellent candidate for a chiral ligand in asymmetric catalysis. Chiral pyridine-derived ligands are foundational in the synthesis of functional molecules, though developing broadly applicable versions has been challenging. acs.org The innovation in chiral ligand design is crucial for advancing asymmetric reactions. acs.org
The presence of the pyridine (B92270) moiety allows for coordination with a wide range of transition metals, while the chiral amine can induce stereoselectivity in catalytic transformations. hkbu.edu.hk Future research is anticipated to focus on synthesizing metal complexes with this ligand and evaluating their efficacy in key asymmetric reactions such as hydrogenation, C-H activation, and cross-coupling reactions. acs.orgrsc.orgacs.org A significant challenge in ligand design is balancing steric hindrance, which influences selectivity, with catalytic activity. acs.org The structural modularity of compounds like this compound could allow for systematic tuning of both steric and electronic properties to optimize catalyst performance for specific transformations. acs.org
Table 1: Potential Asymmetric Catalytic Applications for this compound Complexes
| Catalytic Reaction | Potential Metal Center | Desired Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Iridium, Ruthenium | Enantioselective reduction of imines and ketones |
| C-H Borylation | Iridium | Desymmetrization of prochiral substrates |
| Reductive Amination | Iridium | Synthesis of chiral amines |
Integration into Porous Materials and Heterogeneous Catalysis
To enhance catalyst stability, reusability, and ease of separation, the immobilization of homogeneous catalysts onto solid supports is a key strategy in sustainable chemistry. The amine functionality in this compound provides a convenient anchor point for grafting the molecule onto the surface of porous materials such as silica, alumina, or polymers. lucp.net
Future work could involve the covalent attachment of this chiral ligand to materials like SBA-15 or other mesoporous silicas. lucp.net The resulting heterogeneous catalysts could be employed in continuous flow reactors, offering significant advantages for industrial-scale synthesis. Research will likely focus on optimizing the linking strategy to ensure that the catalytic activity and enantioselectivity of the metal-ligand complex are retained after immobilization. The integration of such pyridine derivatives into Metal-Organic Frameworks (MOFs) is another promising avenue, potentially creating highly ordered, recyclable, and selective catalysts. nih.gov
Exploration in Non-Linear Optical (NLO) Materials
Organic molecules with specific electronic properties are of great interest for applications in non-linear optics (NLO), which are crucial for technologies like optical data storage and signal processing. nih.govdtic.mil NLO properties in organic compounds often arise from a molecular structure that includes an electron donor and an electron acceptor connected by a π-conjugated system. mdpi.com
The pyridine ring in this compound can function as a π-deficient system (electron acceptor). mdma.ch Future research could explore the incorporation of this compound into larger chromophores by attaching strong electron-donating groups. The resulting "push-pull" system could exhibit significant NLO responses. Theoretical calculations using Density Functional Theory (DFT) would be a valuable tool to predict the hyperpolarizability of such designed molecules before undertaking synthetic efforts. nih.govresearchgate.net While phenylpyridines and their fluorinated derivatives have generally shown low NLO activity, the specific electronic environment of this compound warrants investigation. researchgate.net
Table 2: Key Molecular Properties for NLO Applications
| Property | Definition | Relevance to this compound |
|---|---|---|
| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges. | Can be enhanced by adding donor/acceptor groups to the pyridine structure. |
| Polarizability (α) | The tendency of a molecule's electron cloud to be distorted by an electric field. | Influenced by the π-system of the pyridine ring. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response. | The primary indicator of a molecule's potential for NLO applications. |
Expanding Applications in Green Chemistry Methodologies
Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov Pyridine derivatives are increasingly recognized for their role in sustainable chemistry, serving as catalysts, green solvents, and key intermediates in environmentally benign syntheses. nih.govbiosynce.com
The use of this compound as a ligand in catalytic systems aligns with green chemistry principles by enabling atom-economic reactions with high efficiency and selectivity, thereby minimizing waste. rsc.org Future research could explore its application in reactions that utilize renewable feedstocks or employ greener reaction media like water or ionic liquids. rsc.orgrsc.org Methodologies such as microwave-assisted synthesis or one-pot multicomponent reactions, which shorten reaction times and simplify purification, could be developed for derivatives of this compound. rasayanjournal.co.innih.gov The "borrowing hydrogen" or "hydrogen auto-transfer" approach, a waste-free method for forming N-alkylated amines, represents another prime area for applying catalysts derived from this ligand. rsc.org
Computational-Guided Discovery of Novel Reactivity Patterns
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. chemrxiv.orgmdpi.com For this compound, computational studies can provide deep insights into its potential as a ligand and catalyst.
Future research will likely employ DFT calculations to:
Model Coordination Complexes: Predict the geometry and electronic structure of metal complexes formed with the ligand. researchgate.netrsc.org
Elucidate Reaction Mechanisms: Investigate the transition states and energy profiles of catalytic cycles, helping to explain observed selectivity and guide the optimization of reaction conditions. mdpi.com
Predict Spectroscopic Properties: Correlate calculated NMR and vibrational data with experimental results to confirm structures. researchgate.net
Screen for New Reactions: Computationally explore the feasibility of novel, untested catalytic transformations, accelerating the discovery of new reactivity patterns. chemrxiv.orgmdpi.com
By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space and unlock the full potential of this compound in emerging chemical technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
